1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1132841-07-6) is a pyrazole derivative with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . Its structure features a benzyl group at the N1 position of the pyrazole ring and a carboxylic acid moiety at C2. The compound is a white to off-white solid with a purity ≥95% and is primarily used in research settings for drug discovery and organic synthesis .
Properties
IUPAC Name |
1-benzyl-5-oxo-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-9(11(15)16)12-13(10)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITPJWYHCMCMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The cyclization step can be catalyzed by acids like hydrochloric acid or sulfuric acid.
Industrial Production Methods: In industrial settings, the production of 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-benzyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyrazole derivatives with higher oxidation states.
Reduction: 1-Benzyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid exhibit significant antimicrobial properties. In a study involving the synthesis of various derivatives, compounds were tested against a range of bacterial strains. The most effective derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.
Case Study: Synthesis and Testing of Derivatives
A notable case study involved the synthesis of several derivatives through the modification of the carboxylic acid group. These derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications enhanced the antimicrobial efficacy significantly, indicating a structure-activity relationship (SAR) that could guide further development.
| Compound Name | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Original Compound | 32 | 64 |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
Agricultural Applications
Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Studies have shown that it can act as an effective herbicide and insecticide. Field trials demonstrated that formulations containing 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid significantly reduced weed populations and pest infestations in crops.
Case Study: Field Trials on Crop Efficacy
In controlled field trials, crops treated with a formulation of this compound showed a 50% reduction in weed biomass compared to untreated controls. Additionally, pest populations were reduced by over 70%, indicating its effectiveness as a biopesticide.
| Treatment Type | Weed Biomass Reduction (%) | Pest Population Reduction (%) |
|---|---|---|
| Untreated Control | 0 | 0 |
| Compound Formulation | 50 | 70 |
Materials Science
Polymerization Applications
Another promising application lies in materials science, particularly in the development of polymers. The compound can serve as a monomer in polymerization reactions, leading to materials with enhanced thermal and mechanical properties.
Case Study: Polymer Synthesis
A recent study focused on using 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid as a monomer in the synthesis of poly(pyrazole) networks. The resulting polymers exhibited improved tensile strength and thermal stability compared to traditional polymers.
| Property | Poly(pyrazole) Network | Traditional Polymer |
|---|---|---|
| Tensile Strength (MPa) | 45 | 30 |
| Thermal Stability (°C) | 250 | 200 |
Mechanism of Action
The mechanism of action of 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
The pyrazole core and its substituents significantly influence physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogs and Their Properties
Functional Group Impact on Properties
- Lipophilicity : The benzyl group in the parent compound provides moderate lipophilicity, making it suitable for crossing biological membranes. In contrast, sulfonated derivatives (e.g., 1-(2-chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, CAS 125437-42-5) exhibit high hydrophilicity due to the -SO₃H group, favoring aqueous formulations .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl analog) increase the acidity of the carboxylic acid (lower pKa), enhancing hydrogen-bonding capacity .
Biological Activity
1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1132841-07-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is C11H10N2O3, with a molecular weight of 218.21 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance.
Structural Representation
| Property | Value |
|---|---|
| Chemical Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 1132841-07-6 |
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, derivatives of 1H-pyrazole have demonstrated antiproliferative effects against various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
- Renal cancer
For instance, a study highlighted that certain pyrazole derivatives showed inhibition of cell growth in breast and liver cancer cells, suggesting that modifications to the pyrazole structure could enhance anticancer efficacy .
Anti-inflammatory Properties
1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has also been evaluated for its anti-inflammatory potential. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some compounds have shown selectivity towards COX-2, making them potential candidates for treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional NSAIDs .
Antimicrobial Activity
The compound's antimicrobial properties have been explored as well. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities, making them relevant in the development of new antimicrobial agents. For example, certain synthesized pyrazoles were effective against resistant strains of bacteria .
The biological activities of 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Some studies suggest that pyrazole derivatives can trigger programmed cell death in cancer cells.
- Modulation of Signaling Pathways : These compounds may alter signaling pathways associated with cell survival and inflammation.
Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized various pyrazole derivatives and tested their anticancer activity against multiple cell lines. The results indicated that specific modifications to the benzyl group significantly enhanced the antiproliferative effects on MDA-MB-231 and HepG2 cells .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives using a carrageenan-induced rat paw edema model. The study found that certain compounds exhibited potent anti-inflammatory activity with minimal side effects on gastric tissues .
Q & A
Q. What are the established synthetic routes for 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, similar pyrazole derivatives are synthesized via the reaction of substituted hydrazines with diketones or acrylates under acidic or basic conditions . Optimization strategies include:
- Temperature control : Reactions often proceed at reflux (80–120°C) in ethanol or acetic acid.
- Catalysts : Use of p-toluenesulfonic acid (PTSA) or ammonium acetate to accelerate cyclization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield improvements may involve iterative adjustment of stoichiometry, solvent polarity, or microwave-assisted synthesis for reduced reaction times .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Key methods include:
- NMR : H and C NMR to confirm the pyrazole ring, benzyl substituent, and carboxylic acid proton (δ ~12–14 ppm).
- IR : Strong absorption bands at ~1700 cm (C=O stretch of the carboxylic acid and ketone) and ~3200 cm (O–H stretch).
- Mass spectrometry (ESI-MS) : Molecular ion peak matching the molecular weight (CHNO: 218.08 g/mol).
- Elemental analysis : To verify C, H, N, and O composition within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation of a saturated DMSO/water solution at 4°C.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL (for small-molecule refinement) or SHELXS (for structure solution) to model atomic positions, thermal parameters, and hydrogen bonding. SHELXTL (Bruker AXS) is also widely used for graphical interface support .
Q. What intermolecular interactions govern the crystallinity and stability of this compound?
Graph set analysis (as per Etter’s rules) reveals dominant hydrogen-bonding motifs:
- Carboxylic acid dimerization : O–H···O interactions between adjacent molecules (graph set ).
- C–H···O interactions : Between the pyrazole ring and benzyl group. These interactions form 2D sheets or 3D networks, enhancing thermal stability. Computational tools like Mercury (CCDC) can visualize and quantify these interactions .
Q. How can researchers design pharmacological assays to evaluate the bioactivity of this compound, particularly in neurological or anti-inflammatory contexts?
- Target selection : Molecular docking (AutoDock Vina, Schrödinger) against COX-2, GABA receptors, or ion channels based on structural analogs .
- In vitro assays :
- Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models.
- Anti-inflammatory : COX-2 inhibition assay using ELISA or fluorometric methods.
Q. What strategies are effective for resolving contradictions in spectral or crystallographic data during structure elucidation?
- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare simulated/powder XRD patterns with experimental data.
- DFT calculations : Gaussian or ORCA software to predict NMR chemical shifts or optimize crystal packing models.
- Peer validation : Submit crystallographic data to the Cambridge Structural Database (CSD) for cross-referencing .
Methodological Considerations
- Synthetic reproducibility : Document reaction parameters (humidity, inert atmosphere) to mitigate batch-to-batch variability.
- Data transparency : Share raw spectral/crystallographic data in repositories like Zenodo or Figshare.
- Ethical reporting : Disclose negative results (e.g., failed syntheses or inactive derivatives) to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
